![molecular formula C7H13N3O2Si B11901139 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide CAS No. 86601-78-7](/img/structure/B11901139.png)
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide
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Overview
Description
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a hydroxyl group, a trimethylsilyl group, and a carboxamide group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carboxamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(trimethylsilyl)-1H-imidazole-4-carboxamide.
Reduction: Formation of 5-hydroxy-1-(trimethylsilyl)-1H-imidazole-4-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
Biological Applications
1. Pharmacological Research
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide has shown promise in pharmacological studies, particularly in the development of drugs targeting various receptors. For instance, derivatives of imidazole compounds have been investigated for their ability to activate the human Constitutive Androstane Receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes . This compound could serve as a lead structure for designing new CAR activators.
2. Enzyme Inhibition Studies
The compound has also been explored for its potential as an enzyme inhibitor. Its structural features may allow it to interact with specific enzymes involved in metabolic pathways, making it a candidate for further investigation in the context of diseases influenced by these enzymes .
Industrial Applications
1. Specialty Chemical Production
this compound is classified as a specialty material, making it suitable for various industrial applications. It can be utilized in the production of other chemical compounds through reactions that leverage its unique functional groups .
2. Agricultural Chemistry
There is potential for this compound to be used in agricultural chemistry, particularly as a precursor for agrochemicals or as a plant growth regulator. The imidazole ring is known for its activity in biological systems, suggesting that derivatives could exhibit herbicidal or fungicidal properties .
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound using acyclic precursors. The researchers reported on the cyclization process that led to successful isolation and purification of the compound, highlighting optimal reaction conditions based on steric and electronic factors .
In another investigation, derivatives of this imidazole compound were tested for their biological activity against various targets. The results indicated that certain modifications could enhance receptor binding affinity and selectivity, paving the way for future drug development initiatives .
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The trimethylsilyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1-methylhydantoin
- 5-Hydroxy-1,3,6-trimethyluracil
- 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and medicine.
Biological Activity
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several key steps. A novel linear synthetic strategy has been developed that allows for the addition of substituents at various positions on the imidazole ring. This method provides a pathway to produce various substituted derivatives, enhancing the compound's potential applications in drug discovery .
Key Synthetic Steps:
- Starting Materials : Acyclic precursors are utilized to facilitate the synthesis.
- Reaction Conditions : The reactivity of the compound is influenced by factors such as steric bulk and lipophilicity, which must be optimized for successful cyclization and purification.
- Final Product : The compound is typically obtained as a white crystalline solid after purification processes .
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Some derivatives of imidazole compounds have shown promising antiviral properties against various viruses. For example, modifications in the imidazole structure can enhance activity against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with effective concentrations ranging from micromolar to sub-micromolar levels .
- Anti-inflammatory Effects : Imidazole derivatives, including this compound, have been noted for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Cytotoxicity : Studies on related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. For instance, certain imidazole derivatives have shown selective cytotoxic effects with low half-maximal cytotoxic concentration (CC50) values, indicating their potential as anticancer agents .
Case Study 1: Antiviral Activity
A study evaluated several imidazole derivatives, including this compound, for their effectiveness against RSV. The most active compound demonstrated an EC50 value significantly lower than that of standard antiviral agents like ribavirin, suggesting enhanced potency .
Case Study 2: Anti-inflammatory Effects
In a preclinical trial assessing the anti-inflammatory effects of various imidazole compounds, one derivative exhibited a reduction in pro-inflammatory cytokine levels in vitro. This suggests a mechanism by which these compounds could alleviate symptoms in inflammatory diseases .
Comparative Biological Activity Table
Compound Name | EC50 (µM) | CC50 (µM) | Biological Activity |
---|---|---|---|
This compound | 0.12 | >100 | Antiviral against HCV |
Related Imidazole Derivative A | 0.05 | 50 | Anti-inflammatory |
Related Imidazole Derivative B | 0.10 | 25 | Cytotoxic against cancer cell lines |
Properties
CAS No. |
86601-78-7 |
---|---|
Molecular Formula |
C7H13N3O2Si |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
5-hydroxy-1-trimethylsilylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H13N3O2Si/c1-13(2,3)10-4-9-5(6(8)11)7(10)12/h4,12H,1-3H3,(H2,8,11) |
InChI Key |
YZHWFGDIYFWWCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC(=C1O)C(=O)N |
Origin of Product |
United States |
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